molecular formula C19H24N4O4 B11609174 8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione CAS No. 476480-66-7

8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11609174
CAS No.: 476480-66-7
M. Wt: 372.4 g/mol
InChI Key: NUMOXOUBJYMDJB-UHFFFAOYSA-N
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Description

8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the ethoxy-ethoxy group: This step involves the ethoxylation of the intermediate compound using ethylene oxide or similar reagents.

    Addition of the phenethyl group: This can be done through a Friedel-Crafts alkylation reaction using phenethyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy-ethoxy group or the phenethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C19H25N3O4C_{19}H_{25}N_3O_4, with a molecular weight of approximately 357.43 g/mol. The compound features a purine structure that is modified by ethoxy and phenethyl groups, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body:

  • Adenosine Receptors : The compound may act as an agonist or antagonist at adenosine receptors (A1, A2A, A2B, and A3). These receptors are involved in numerous physiological processes including neurotransmission and immune response modulation .
  • Enzyme Inhibition : Preliminary studies suggest that it might inhibit certain kinases involved in cell proliferation and survival pathways, potentially impacting cancer cell growth .
  • Antioxidant Activity : The presence of ethoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties .

Anticancer Potential

Research indicates that this compound exhibits significant anticancer activity in various tumor cell lines. Notably:

  • In vitro Studies : The compound demonstrated cytotoxic effects against human cancer cell lines such as HeLa and HCT116 with IC50 values ranging from 10 to 20 µM. This suggests a potential for development as a chemotherapeutic agent .
  • Mechanism of Action : It appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

Neuroprotective Effects

The compound has shown promise in neuroprotection studies:

  • Neuroprotective Assays : In models of oxidative stress-induced neuronal damage, it reduced cell death by modulating oxidative stress responses and enhancing mitochondrial function .

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects on various cancer cell lines.
    • Findings : Significant inhibition of cell proliferation was observed in breast (MCF7) and colon (HT29) cancer cells with associated apoptosis markers being upregulated.
  • Neuroprotection in Animal Models :
    • Objective : To assess protective effects against neurodegeneration.
    • Findings : In rodent models subjected to induced oxidative stress, treatment with the compound resulted in decreased markers of inflammation and improved behavioral outcomes.

Data Summary Table

Biological ActivityObserved EffectsIC50 Values
AnticancerInduces apoptosis in cancer cells10–20 µM
NeuroprotectionReduces oxidative stress-induced damageNot specified

Properties

CAS No.

476480-66-7

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

8-(2-ethoxyethoxy)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C19H24N4O4/c1-4-26-12-13-27-18-20-16-15(17(24)22(3)19(25)21(16)2)23(18)11-10-14-8-6-5-7-9-14/h5-9H,4,10-13H2,1-3H3

InChI Key

NUMOXOUBJYMDJB-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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